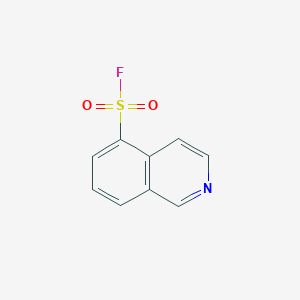
Isoquinoline-5-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline-5-sulfonyl fluoride is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound.
准备方法
The synthesis of isoquinoline-5-sulfonyl fluoride typically involves several steps. One common method starts with isoquinoline-5-sulfonic acid. The nitrogen atom of the isoquinoline ring is oxidized, followed by isomerization to a hydroxyl-substituted intermediate. This intermediate is then fluorinated, and subsequent halogen substitution and deprotection steps yield this compound . Industrial production methods focus on optimizing reaction conditions to ensure safety, controllability, and cost-effectiveness .
化学反应分析
Isoquinoline-5-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinoline derivatives into pyridine-3,4-dicarboxylic acid.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents.
Common reagents used in these reactions include potassium permanganate for oxidation and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Isoquinoline-5-sulfonyl fluoride has diverse applications in scientific research:
作用机制
The mechanism of action of isoquinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets. The compound can form stable adducts with amino acids like lysine and tyrosine, which are often located near ligand-binding sites in proteins . This selectivity allows for precise targeting of proteins, reducing potential side effects and enhancing therapeutic efficacy.
相似化合物的比较
Isoquinoline-5-sulfonyl fluoride can be compared with other fluorinated isoquinolines and sulfonyl fluorides:
Fluorinated Isoquinolines: Compounds like 5-fluoroisoquinoline and 7-fluoroisoquinoline exhibit similar bioactivities but differ in their specific applications and reactivity.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as fluorosulfonyloxybenzoyl-L-lysine, share similar reactivity with amino acids but may differ in their stability and specific applications.
This compound stands out due to its unique combination of a fluorinated isoquinoline framework and a sulfonyl fluoride group, which imparts distinct chemical and biological properties.
生物活性
Isoquinoline-5-sulfonyl fluoride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
This compound is characterized by the presence of a sulfonyl fluoride group, which is known to engage in nucleophilic substitution reactions with various amino acid residues in proteins. This reactivity allows the compound to act as a covalent inhibitor for specific enzymes, particularly serine hydrolases, which play critical roles in numerous biological processes.
Mechanism of Action:
- The sulfonyl fluoride moiety reacts with nucleophilic side chains (e.g., serine, cysteine) within the active sites of target proteins.
- This reaction can lead to irreversible inhibition of enzyme activity, making this compound a valuable tool in chemical biology for probing enzyme function and developing therapeutic agents.
Biological Activities
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are some key findings from recent studies:
Antimicrobial Activity
Research has shown that isoquinoline derivatives, including this compound, possess potent antibacterial properties against Gram-negative bacteria. In a screening study involving 352 compounds, isoquinoline sulfonamide derivatives demonstrated significant inhibitory effects against Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 6.25 µM . Further modifications to the isoquinoline structure have been explored to enhance this activity.
Anti-inflammatory Effects
Isoquinoline derivatives have been investigated for their potential anti-inflammatory effects. The mechanism involves modulation of inflammatory pathways through inhibition of specific kinases or enzymes involved in the inflammatory response. For instance, compounds derived from isoquinoline frameworks have been shown to reduce pro-inflammatory cytokine levels in cell culture models.
Anticancer Properties
This compound has also been evaluated for its anticancer activity. Studies indicate that it can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to covalently modify target proteins enhances its efficacy as an anticancer agent .
Case Studies and Research Findings
- Antibacterial Screening
- Enzyme Inhibition Studies
-
Therapeutic Applications
- Research into the therapeutic applications of isoquinoline derivatives has expanded into areas such as neuroprotection and cardiovascular health. For example, certain isoquinoline compounds have shown promise in enhancing cerebral blood flow and reducing neuroinflammation, indicating potential applications in treating neurodegenerative diseases .
Data Summary
属性
IUPAC Name |
isoquinoline-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRBGMSFTONFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














